3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile
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Overview
Description
3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile is a complex organic compound characterized by the presence of a diazenyl group attached to a dinitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile typically involves a multi-step process. One common method includes the diazotization of 2,4-dinitroaniline followed by coupling with an appropriate phenyl ethylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
Uniqueness
3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile is unique due to its specific diazenyl and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research and industrial processes.
Properties
CAS No. |
52301-72-1 |
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Molecular Formula |
C17H16N6O4 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-[2-[4-[(2,4-dinitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C17H16N6O4/c18-9-1-10-19-11-8-13-2-4-14(5-3-13)20-21-16-7-6-15(22(24)25)12-17(16)23(26)27/h2-7,12,19H,1,8,10-11H2 |
InChI Key |
XFZZDPOABZHHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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